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Compound of Interest

Thalidomide-5-PEG4-NH2
Compound Name:
hydrochloride

Cat. No.: B15543389

Get Quote

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thalidomide-5-PEG4-NH2
hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras
(PROTACS). This molecule incorporates the well-characterized cereblon (CRBN) E3 ubiquitin
ligase ligand, thalidomide, functionalized with a PEG4 linker and a terminal amine group,
presented as a hydrochloride salt. This guide details its chemical properties, relevant
experimental protocols, and the associated biological pathways.

Quantitative Data Summary

The key quantitative chemical data for Thalidomide-5-PEG4-NH2 hydrochloride are
summarized in the table below. This information is essential for accurate experimental design,
including solution preparation and stoichiometric calculations.
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Property Value Source(s)
Molecular Formula C21H28CIN308 [1112]
Molecular Weight 485.92 g/mol [1][2]
CAS Number 2743434-24-2 [1][2]
Appearance Light yellow to yellow oil [2]
Purity >95% (Typically)
Solubilty DMSO: 100 mg/mL (205.80 -

mM)
Storage (Solid) -20°C, sealed from moisture [2]
Storage (in DMSO) -80°C for up to 6 months [31[2]

Note: Solubility in DMSO may require ultrasonication. It is also noted that hygroscopic DMSO
can significantly impact solubility, and newly opened solvent is recommended.[3][2]

Core Application: PROTAC Development

Thalidomide-5-PEG4-NH2 hydrochloride is a foundational reagent for the synthesis of
PROTACs. PROTACSs are heterobifunctional molecules that recruit a target protein to an E3
ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein
by the proteasome. In this context, the thalidomide moiety of this molecule serves as the E3
ligase-recruiting element, specifically binding to cereblon, a substrate receptor of the CUL4A-
DDB1-CRBN E3 ubiquitin ligase complex. The terminal amine group on the PEG4 linker
provides a reactive handle for conjugation to a ligand that binds to the protein of interest.

Experimental Protocols

The following are representative experimental protocols relevant to the use and
characterization of PROTACSs synthesized from Thalidomide-5-PEG4-NH2 hydrochloride.

PROTAC Synthesis: Amide Coupling
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This protocol describes a general method for conjugating the amine-terminated linker of

Thalidomide-5-PEG4-NH2 to a carboxylic acid group on a target protein ligand.

Materials:

Thalidomide-5-PEG4-NH2 hydrochloride
Target protein ligand with a carboxylic acid moiety
Amide coupling reagents (e.g., HATU, HOBt)
Anhydrous dimethylformamide (DMF)

DIPEA (N,N-Diisopropylethylamine)

HPLC-grade solvents for purification (e.g., acetonitrile, water, TFA)

Procedure:

Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.

Add HATU (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room
temperature to pre-activate the carboxylic acid.

In a separate vial, dissolve Thalidomide-5-PEG4-NH2 hydrochloride (1.1 eq) in anhydrous
DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride and act as a base.

Add the Thalidomide-5-PEG4-NH2 solution to the activated ligand solution.

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.
Upon completion, quench the reaction with water.

Purify the resulting PROTAC using reverse-phase preparative HPLC.

Confirm the identity and purity of the final product by LC-MS and NMR.

Western Blotting for Target Protein Degradation
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This protocol is used to assess the efficacy of the synthesized PROTAC in degrading the target
protein in a cellular context.

Materials:

» Cell line expressing the target protein

e Synthesized PROTAC

e DMSO (vehicle control)

o Cell lysis buffer (e.g., RIPA buffer)

e Protease and phosphatase inhibitors

o BCA protein assay kit

o SDS-PAGE gels and running buffer

o Transfer buffer and PVDF membrane

e Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibody against the target protein

e Primary antibody against a loading control (e.g., GAPDH, [3-actin)
e HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

o Seed cells in appropriate culture plates and allow them to adhere overnight.

o Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 uM) or DMSO as a
vehicle control for a specified time (e.g., 24 hours).

» Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
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» Quantify total protein concentration using a BCA assay.

» Normalize protein samples and prepare them for SDS-PAGE by adding loading dye and
boiling.

o Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
o Block the membrane for 1 hour at room temperature.

 Incubate the membrane with the primary antibody against the target protein and the loading
control overnight at 4°C.

e Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody
for 1 hour at room temperature.

 Visualize protein bands using a chemiluminescent substrate and an imaging system.

e Quantify band intensities to determine the extent of target protein degradation relative to the
loading control.

Signaling Pathway and Mechanism of Action

The thalidomide component of this molecule hijacks the CUL4A-DDB1-CRBN E3 ubiquitin
ligase complex. The diagram below illustrates the general mechanism of action for a PROTAC
synthesized using this linker.
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Caption: PROTAC Mechanism of Action.

This diagram illustrates how a PROTAC, synthesized from a thalidomide-based linker, forms a
ternary complex with the target protein and the CRBN E3 ligase complex. This proximity
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induces the polyubiquitination of the target protein, marking it for degradation by the
proteasome.

Conclusion

Thalidomide-5-PEG4-NH2 hydrochloride is a vital tool for researchers engaged in the
development of targeted protein degraders. Its well-defined chemical properties and its ability
to engage the cereblon E3 ligase make it an ideal starting point for the synthesis of novel
PROTACSs. The protocols and pathways described in this guide provide a foundational
framework for the successful application of this molecule in drug discovery and chemical
biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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